Home > Products > Screening Compounds P79130 > Oxybutynin N-oxide
Oxybutynin N-oxide - 80976-68-7

Oxybutynin N-oxide

Catalog Number: EVT-369729
CAS Number: 80976-68-7
Molecular Formula: C22H31NO4
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxybutynin is a pharmaceutical compound widely used for the treatment of various bladder conditions, such as overactive bladder, neurogenic bladder, and enuresis. It is known for its anticholinergic and antispasmodic properties, which help in managing involuntary bladder contractions. Oxybutynin undergoes metabolic transformations in the body, leading to the formation of active metabolites like N-desethyl-oxybutynin and oxybutynin N-oxide. These metabolites play a crucial role in the drug's efficacy and safety profile4.

Applications in Various Fields

Bladder Spasm, Neurogenic Bladder, and Enuresis

Oxybutynin has been clinically proven to be effective in the management of reflex neurovesical dysfunction, enuresis, and bladder spasm. Its dual action as an anticholinergic and muscle relaxant makes it a valuable therapeutic agent in these conditions. Controlled clinical studies have documented the synergistic effects of oxybutynin, which contribute to its high efficacy in treating these bladder-related disorders2.

Bladder Reconstruction

In cases of bladder reconstruction, such as gastrocystoplasty, oxybutynin has shown a beneficial effect. A reported case demonstrated the drug's ability to improve the function of a gastric neobladder, indicating a direct action on gastric smooth muscle. This suggests that oxybutynin's therapeutic effects may extend beyond the urinary bladder to other smooth muscle tissues involved in reconstructive procedures3.

Metabolism and Pharmacokinetics

The metabolism of oxybutynin has been studied in rat liver preparations, where it was found to be rapidly metabolized into primary oxidation products, including N-desethyl oxybutynin and oxybutynin N-oxide. The identification of these metabolites was facilitated by the use of deuterium substitution and gas chromatographic mass spectrometric analysis. Understanding the metabolism of oxybutynin is crucial for optimizing its therapeutic use and minimizing potential side effects4.

Oxybutynin

Compound Description: Oxybutynin hydrochloride is an antimuscarinic agent used to treat overactive bladder (OAB) and symptoms of urinary urge incontinence. [] It undergoes extensive first-pass metabolism, primarily by the cytochrome P450 (CYP) 3A4 enzyme system. [] One of its major metabolites, N-desethyloxybutynin (Oxy-DE), exhibits comparable anticholinergic effects. []

Relevance: Oxybutynin is the direct precursor compound to Oxybutynin N-oxide, formed through N-oxidation. [, ] The structural difference lies in the presence of an oxygen atom double-bonded to the nitrogen in the tertiary amine group of Oxybutynin N-oxide, which is absent in Oxybutynin.

N-Desethyloxybutynin (Oxy-DE)

Compound Description: N-Desethyloxybutynin (Oxy-DE) is a primary metabolite of Oxybutynin and exhibits similar antimuscarinic effects. [, ] It is formed through N-deethylation, a common metabolic pathway for tertiary amines. []

Relevance: Like Oxybutynin N-oxide, N-Desethyloxybutynin (Oxy-DE) is a primary metabolite of Oxybutynin, indicating similar metabolic pathways. [] The structural difference between N-Desethyloxybutynin and Oxybutynin N-oxide lies in the replacement of an ethyl group attached to the nitrogen atom in N-Desethyloxybutynin with a double-bonded oxygen atom in Oxybutynin N-oxide.

Oxybutynin Enaminoketone (Oxy-EK)

Compound Description: Oxybutynin Enaminoketone (Oxy-EK) is a newly identified metabolite of Oxybutynin formed through the rearrangement of the unstable Oxybutynin N-oxide. [, ] Unlike Oxybutynin and Oxy-DE, Oxy-EK lacks antimuscarinic activity, suggesting a loss of activity after rearrangement. [] Despite the presence of an α,β-unsaturated ketone moiety, Oxy-EK does not exhibit reactivity towards glutathione, indicating it does not form reactive or potentially toxic metabolites. []

Relevance: Oxybutynin Enaminoketone (Oxy-EK) is directly generated from Oxybutynin N-oxide through a rearrangement reaction. [, ] This makes it a crucial related compound, illustrating a potential degradation pathway of Oxybutynin N-oxide. Structurally, Oxy-EK significantly differs from Oxybutynin N-oxide due to the rearrangement, resulting in the loss of the tertiary amine N-oxide moiety and formation of a new enaminoketone structure.

2-Cyclohexyl-2-phenylglycolic acid and 4-Diethylamino-2-butynol

Compound Description: These two compounds are hydrolysis products of Oxybutynin and are identified during the attempted reduction of Oxybutynin N-oxide using titanous chloride. [] This suggests that these compounds may represent a degradation pathway for Oxybutynin N-oxide under specific conditions.

Relevance: While not direct metabolites, 2-Cyclohexyl-2-phenylglycolic acid and 4-Diethylamino-2-butynol are hydrolysis products of Oxybutynin, the parent compound of Oxybutynin N-oxide. [] These compounds provide insight into the potential breakdown products of Oxybutynin N-oxide and its potential instability under reducing conditions.

Classification

Oxybutynin N-oxide is classified as an antimuscarinic agent and is recognized as an impurity in formulations of oxybutynin. Its molecular formula is C22H31NO4C_{22}H_{31}NO_4, with a molecular weight of approximately 373.49 g/mol . This compound is part of a broader class of drugs that inhibit the action of acetylcholine at muscarinic receptors, thereby reducing bladder contractions.

Synthesis Analysis

Oxybutynin N-oxide is formed through the metabolic oxidation of oxybutynin. The synthesis involves several pathways:

  1. N-deethylation: This process converts oxybutynin into N-desethyloxybutynin.
  2. N-oxidation: The secondary amine in oxybutynin undergoes oxidation to form the N-oxide .
  3. Hydroxylation: This step involves adding hydroxyl groups to the cyclohexyl ring .
Molecular Structure Analysis

The molecular structure of oxybutynin N-oxide features a tertiary amine that has been oxidized to form an N-oxide. The compound retains the cyclohexyl group characteristic of oxybutynin, contributing to its pharmacological properties. Key structural features include:

  • Functional Groups: The presence of an N-oxide functional group significantly alters the compound's reactivity compared to its parent molecule.
  • Stereochemistry: Oxybutynin N-oxide may exist in multiple stereoisomeric forms due to the chiral centers present in its structure.

The structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Oxybutynin N-oxide participates in various chemical reactions primarily associated with its metabolic pathways:

  1. Oxidative Metabolism: Oxybutynin undergoes oxidative metabolism leading to the formation of oxybutynin N-oxide and other metabolites such as hydroxylamines and desethyl derivatives .
  2. Stability Studies: Research indicates that under oxidative conditions, oxybutynin can rearrange to form diastereomeric N-oxides, which may have implications for drug stability in formulations .
  3. Reactivity with Glutathione: Interestingly, studies have shown that certain derivatives do not react with glutathione, indicating a lack of formation of reactive or toxic metabolites during metabolism .
Physical and Chemical Properties Analysis

Oxybutynin N-oxide exhibits several distinct physical and chemical properties:

  • Molecular Weight: Approximately 373.49 g/mol.
  • Solubility: The solubility characteristics are influenced by its polar functional groups.
  • Stability: Oxybutynin N-oxide shows varying stability under different pH conditions and in the presence of light or heat, which is critical for formulation development .

These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical processing.

Applications

Oxybutynin N-oxide serves several important roles in scientific research and clinical applications:

  1. Pharmacokinetic Studies: Understanding its formation helps elucidate the metabolic pathways of oxybutynin.
  2. Drug Formulation Development: Knowledge about impurities like oxybutynin N-oxide aids in ensuring drug safety and efficacy.
  3. Research on Antimuscarinic Activity: Investigating its lack of significant pharmacological activity can inform future drug design efforts aimed at minimizing side effects while maximizing therapeutic benefits.
Chemical Structure and Physicochemical Properties of Oxybutynin N-Oxide

Molecular Characterization: IUPAC Nomenclature and Stereochemical Features

Oxybutynin N-Oxide is a defined oxidative metabolite and degradation product of the antimuscarinic agent oxybutynin. Its systematic IUPAC name is 4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide, reflecting its core chemical architecture [6] [8]. The molecular formula is C₂₂H₃₁NO₄, corresponding to a molecular weight of 373.49 g/mol [6] [9].

The structure retains the key features of the parent oxybutynin molecule: a tertiary amine converted to an N-oxide, a propargylic ester linkage, and a cyclohexylphenylglycolate moiety featuring a chiral carbon atom (α-phenyl-α-cyclohexylglycolic acid ester). The stereochemistry at this chiral center (the carbon bearing the hydroxy and cyclohexyl groups) is typically racemic, mirroring the racemic nature of the parent drug oxybutynin hydrochloride used therapeutically [6]. The N-oxide functionality introduces a significant dipole moment, substantially altering the molecule's electronic distribution and polarity compared to oxybutynin.

Table 1: Key Molecular Descriptors of Oxybutynin N-Oxide

PropertyValue/DescriptionSource
IUPAC Name4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide [6] [8]
CAS Registry Number80976-68-7 [2] [6] [9]
Molecular FormulaC₂₂H₃₁NO₄ [6] [9]
Molecular Weight373.49 g/mol [6] [9]
SMILES NotationCCN+(CC)CC#CCOC(=O)C(O)(C1CCCCC1)c2ccccc2 [6] [9]
Chiral CentersOne (at the α-carbon of the glycolic acid moiety) [6]

Stability Profile: Susceptibility to Thermal Degradation and Rearrangement Pathways

Oxybutynin N-Oxide exhibits significant thermal and chemical instability due to the inherent reactivity of the tertiary propargylamine N-oxide functional group. This instability is particularly relevant in the context of transdermal patch formulations, where oxybutynin free base is used, and oxidative conditions can prevail [1] [3] [6].

The primary degradation pathway involves a prototropic rearrangement (a concerted [2,3]-sigmatropic shift or a stepwise process initiated by proton transfer). This rearrangement converts the N-oxide directly into an enaminoketone degradation product, identified as (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (denoted Oxy-EK) [1] [3] [5]. This transformation occurs under relatively mild conditions and is a key indicator of oxidative instability in oxybutynin free base-containing formulations like transdermal patches.

Table 2: Key Degradation Pathways and Products of Oxybutynin N-Oxide

Stress FactorPrimary Degradation ProductMechanismSignificance
Thermal Energy(3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (Oxy-EK)Prototropic Rearrangement of N-oxideMajor pathway in solid-state and formulations; forms a UV-detectable enaminoketone [1] [3] [6]
Strong Heating2-Oxo-3-butenyl-2-cyclohexyl-2-phenylglycolateThermolysis (Loss of diethylamine)Observed during gas chromatographic analysis or excessive heating [6]
Acidic Conditionsα-Cyclohexylmandelic Acid (CHMA) + 4-(Diethylamino)-2-butyn-1-ol N-OxideHydrolysis of ester bondCompetes with rearrangement; common hydrolytic pathway [1] [6]

The formation of Oxy-EK is chemically significant as it introduces an α,β-unsaturated enaminoketone system (a potential Michael acceptor). However, studies using the Ames test confirmed that Oxy-EK itself lacks mutagenic activity at non-toxic concentrations, even in the presence of metabolic activation [1] [3]. Its formation kinetics are temperature-dependent, making thermal control critical during the manufacture and storage of oxybutynin free-base formulations.

Solubility and Partition Coefficients: Implications for Bioavailability

The conversion of the tertiary amine in oxybutynin to the N-oxide in Oxybutynin N-Oxide profoundly impacts its physicochemical properties, particularly polarity, solubility, and partitioning behavior.

Oxybutynin N-Oxide is significantly more polar and hydrophilic than its parent compound, oxybutynin free base. This is a direct consequence of the highly polar N-oxide group (N⁺–O⁻), which enhances hydrogen-bonding capacity and water solubility [6]. Experimental data indicates solubility in polar organic solvents like methanol (slight) and chloroform (slight), but quantitative aqueous solubility values (e.g., in mg/mL) were not explicitly provided in the analyzed sources [6] [9].

The partition coefficient (log P), a measure of lipophilicity, is markedly lower for Oxybutynin N-Oxide compared to oxybutynin free base. While specific log P values were not reported, the structural change from a lipophilic tertiary amine (log P ~ 1.83 for oxybutynin) to a highly polar N-oxide implies a substantial decrease in log P, likely by several log units. This is corroborated by its behavior in chromatographic systems and its identification primarily in aqueous biological matrices (urine) after oxybutynin administration [5] [7].

Table 3: Comparative Physicochemical Properties of Oxybutynin Free Base and Oxybutynin N-Oxide

PropertyOxybutynin Free BaseOxybutynin N-OxideImplication
Tertiary Amine Group-N(CH₂CH₃)₂ (Neutral, lipophilic)-N⁺(CH₂CH₃)₂O⁻ (Charged, polar)Drastic increase in polarity and hydrogen bonding [5] [6] [7]
Estimated log P~1.83 (High lipophilicity)Significantly lower (High hydrophilicity)Reduced passive membrane permeability [5] [7]
Aqueous SolubilityLowModerate/High (inferred)Favors dissolution in biological fluids [6]
Bioavailability PathwayHigh passive transdermal/diffusional permeabilityLow passive permeability; likely requires transporters or forms via local metabolismExplains presence as metabolite, not primary absorbed form [5] [7]

The increased hydrophilicity and reduced lipophilicity of Oxybutynin N-Oxide compared to oxybutynin free base have direct implications for bioavailability:

  • Reduced Passive Diffusion: The low partition coefficient (log P) strongly suggests limited ability to passively cross lipid membranes, such as the gastrointestinal epithelium, the blood-brain barrier, or the stratum corneum in transdermal delivery. This explains why Oxybutynin N-Oxide is primarily observed as a metabolite formed systemically (e.g., in the liver) or locally within tissues expressing relevant enzymes, rather than as a directly absorbed entity from sites like the gut or skin [5] [7].
  • Enhanced Solubility in Biological Fluids: Its higher polarity favors dissolution in the aqueous environments of plasma, urine, and cellular cytosol, facilitating its distribution within these compartments and eventual renal excretion [5] [6].
  • Lack of Pharmacological Activity: Despite being a metabolite, Oxybutynin N-Oxide itself lacks significant antimuscarinic activity at the receptors (M1, M2, M3) responsible for oxybutynin's therapeutic effect on bladder smooth muscle. This functional inactivity, combined with its physicochemical profile, prevents it from contributing directly to the desired therapeutic effect or the typical anticholinergic side effects associated with oxybutynin and its active metabolite N-desethyloxybutynin [5]. Furthermore, the rearranged product Oxy-EK also shows no antimuscarinic activity [5].

Properties

CAS Number

80976-68-7

Product Name

Oxybutynin N-oxide

IUPAC Name

4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3

InChI Key

LBINNMJXZZEDOO-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-]

Synonyms

α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Diethyloxidoamino)-2-butyn-1-yl Ester;

Canonical SMILES

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.